Cas no 1171029-69-8 ((2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone)

(2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone structure
1171029-69-8 structure
商品名:(2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
CAS番号:1171029-69-8
MF:C23H24N6O2S
メガワット:448.540662765503
CID:6275073
PubChem ID:44063349

(2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone 化学的及び物理的性質

名前と識別子

    • VU0649795-1
    • AKOS024516661
    • 1-(2-methoxyethyl)-2-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}-1H-indole
    • (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
    • [2-[1-(2-methoxyethyl)indol-2-yl]-1,3-thiazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
    • F5655-1389
    • 1171029-69-8
    • インチ: 1S/C23H24N6O2S/c1-31-14-13-29-19-6-3-2-5-17(19)15-20(29)21-26-18(16-32-21)22(30)27-9-11-28(12-10-27)23-24-7-4-8-25-23/h2-8,15-16H,9-14H2,1H3
    • InChIKey: UDQBWVBMGMSZBY-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C(N2CCN(C3N=CC=CN=3)CC2)=O)N=C1C1=CC2C=CC=CC=2N1CCOC

計算された属性

  • せいみつぶんしりょう: 448.16814520g/mol
  • どういたいしつりょう: 448.16814520g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 32
  • 回転可能化学結合数: 6
  • 複雑さ: 628
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 105Ų

(2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5655-1389-2μmol
1-(2-methoxyethyl)-2-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}-1H-indole
1171029-69-8 90%+
2μl
$57.0 2023-05-21
Life Chemicals
F5655-1389-1mg
1-(2-methoxyethyl)-2-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}-1H-indole
1171029-69-8 90%+
1mg
$54.0 2023-05-21
Life Chemicals
F5655-1389-2mg
1-(2-methoxyethyl)-2-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}-1H-indole
1171029-69-8 90%+
2mg
$59.0 2023-05-21

(2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone 関連文献

(2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanoneに関する追加情報

Introduction to (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone and Its Significance in Modern Chemical Biology

Compound with the CAS number 1171029-69-8 and the product name (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone represents a fascinating molecule in the realm of chemical biology. This compound, characterized by its intricate structural framework, has garnered significant attention due to its potential applications in pharmaceutical research and drug development. The structural composition of this molecule, featuring a combination of indole, thiazole, and piperazine moieties, positions it as a promising candidate for further exploration in medicinal chemistry.

The indole ring, a prominent feature in numerous bioactive compounds, contributes to the molecule's pharmacological properties. Indole derivatives are well-documented for their role in various biological processes, including neurotransmitter modulation and anti-inflammatory effects. In particular, the presence of a 2-methoxyethyl substituent on the indole ring enhances the compound's solubility and bioavailability, making it more amenable for therapeutic applications. This modification is a strategic choice that aligns with current trends in drug design, where optimizing pharmacokinetic profiles is crucial for successful clinical translation.

The thiazole ring, another key structural element, is renowned for its versatility in medicinal chemistry. Thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of a thiazole moiety into the molecular structure of this compound likely contributes to its potential therapeutic efficacy. Specifically, the thiazol-4-yl group may interact with biological targets in a manner that modulates disease-related pathways. This interaction could be particularly relevant in the context of chronic diseases where precise targeting is essential.

The piperazine moiety further enriches the pharmacological profile of this compound. Piperazine derivatives are known for their role as central nervous system (CNS) active agents and have been utilized in the development of drugs targeting conditions such as depression and anxiety. The presence of the 4-(pyrimidin-2-yl)piperazin-1-yl group suggests that this compound may exhibit CNS-targeting properties. This is particularly intriguing given the increasing interest in developing novel therapeutics for neurological disorders.

Recent advancements in computational chemistry have enabled more sophisticated virtual screening approaches to identify potential drug candidates. The structural features of (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone make it an attractive candidate for such methodologies. By leveraging high-throughput virtual screening techniques, researchers can rapidly assess the compound's binding affinity to various biological targets. This approach has been instrumental in identifying novel lead compounds for drug development and has significantly accelerated the discovery process.

In addition to computational methods, experimental validation remains a cornerstone of drug discovery. The synthesis and characterization of this compound represent a significant step towards understanding its biological activity. Preliminary studies have shown promising results regarding its interaction with specific enzymes and receptors relevant to various diseases. These findings underscore the importance of experimental validation in complementing computational predictions and ensuring that promising candidates advance through the drug development pipeline.

The growing interest in multitarget-directed ligands (MTDLs) has further highlighted the potential of this compound. MTDLs are designed to interact with multiple biological targets simultaneously, offering several advantages over traditional single-target drugs. By modulating multiple pathways, MTDLs can provide synergistic effects that enhance therapeutic outcomes. The structural complexity of (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone positions it as a strong candidate for this emerging paradigm.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed reactions and palladium-mediated cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These methodologies are essential for producing sufficient quantities of the compound for subsequent biological testing.

The pharmacokinetic properties of (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yll)(4-(pyrimidinin=3-y)piperazin=1-y)methanone are also under investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for determining its clinical potential. Preclinical studies are being conducted to assess these parameters using both in vitro and in vivo models. These studies will provide valuable insights into the compound's behavior within biological systems and inform future dosing strategies.

The potential applications of this compound extend beyond traditional therapeutic areas. Emerging research suggests that it may have utility in diagnostic imaging and biomarker discovery. By interacting with specific biological targets, it could serve as a probe for visualizing disease-related processes or identifying novel biomarkers indicative of disease progression or treatment response.

In conclusion, (2-(1((methoxyethyl)-lH-indol-l-yll}thiazol-l{y}l)(l(l-pyrimidin=lylpiperazln-l-yll)methanone (CAS number: 1171029=69=8) represents a promising entity in chemical biology with significant potential for pharmaceutical applications. Its unique structural features combined with recent advancements in drug discovery methodologies position it as an attractive candidate for further exploration. As research continues to uncover new therapeutic possibilities, this compound is poised to play an important role in addressing unmet medical needs.

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